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Compound of Interest

Compound Name:
2-(2,4-

Dimethoxyphenyl)pyrrolidine

Cat. No.: B1312087 Get Quote

An In-Depth Technical Guide to 2-(2,4-Dimethoxyphenyl)pyrrolidine: A Privileged Scaffold in

Modern Drug Discovery

Introduction
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone

of medicinal chemistry.[1][2] Its non-planar, saturated structure provides a three-dimensional

scaffold that allows for precise spatial arrangement of functional groups, a critical feature for

effective interaction with biological targets.[2][3] This inherent stereochemical complexity

makes the pyrrolidine moiety a "privileged scaffold," frequently found in FDA-approved drugs

and natural products.[2][4]

This guide focuses on a specific, high-value derivative: 2-(2,4-Dimethoxyphenyl)pyrrolidine.

This molecule merges the versatile pyrrolidine core with a dimethoxyphenyl group, a common

pharmacophore known to influence receptor binding and metabolic stability. Emerging research

has highlighted this compound's potential not just as a synthetic intermediate, but as the

foundational structure for potent enzyme inhibitors, particularly in the pursuit of novel

therapeutics for neurodegenerative diseases.[1][5] This document serves as a technical

resource for researchers and drug development professionals, elucidating the compound's

chemical properties, synthesis, biological significance, and practical experimental applications.
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Correctly identifying a compound is the first step in any scientific investigation. The

nomenclature and physicochemical properties of 2-(2,4-Dimethoxyphenyl)pyrrolidine are

fundamental to its use in a research setting.

IUPAC Name: The formally accepted IUPAC name for this compound is 2-(2,4-
dimethoxyphenyl)pyrrolidine.[5]

Synonyms and Identifiers: In literature and commercial catalogs, it may be referred to as:

2-(2,4-Dimethoxy-phenyl)-pyrrolidine[6]

CAS Number: 383127-11-5[5]

The key physical and chemical properties derived from public chemical databases are

summarized below. These parameters are essential for experimental design, influencing factors

such as solubility, reaction conditions, and analytical method development.

Property Value Source

Molecular Formula C₁₂H₁₇NO₂ PubChem[7]

Molecular Weight 207.27 g/mol Santa Cruz Biotechnology[6]

InChI

InChI=1S/C12H17NO2/c1-14-

9-5-6-10(12(8-9)15-2)11-4-3-7-

13-11/h5-6,8,11,13H,3-

4,7H2,1-2H3

Benchchem[5]

Canonical SMILES
COC1=CC=C(C(=C1)OC)C2C

CCN2
PubChem[7]

Synthesis and Characterization
The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, driven by

their value in drug discovery.[8][9] While multiple specific pathways exist, a common and

versatile strategy for creating 2-arylpyrrolidines involves the multi-step synthesis from readily

available precursors.
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A generalized workflow, adaptable for the synthesis of 2-(2,4-Dimethoxyphenyl)pyrrolidine, is

outlined below. The causality behind this approach is rooted in building complexity step-wise,

controlling stereochemistry where necessary, and concluding with a cyclization step to form the

target pyrrolidine ring.

Phase 1: Precursor Assembly

Phase 2: Cyclization

Phase 3: Final Product

2,4-Dimethoxy-
bromobenzene

N-Protected Intermediate

Palladium-catalyzed
coupling (e.g., Buchwald-Hartwig)

4-Amino-
but-1-ene

Protection (e.g., Boc)

Intramolecular
Cyclization Precursor

Hydroboration-oxidation
of alkene

N-Protected 2-Arylpyrrolidine

Intramolecular cyclization
(e.g., Mitsunobu or reductive amination)

2-(2,4-Dimethoxyphenyl)pyrrolidine

Deprotection
(e.g., TFA or HCl)

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 2-Arylpyrrolidines.
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This logical flow ensures high yields and purity by isolating key intermediates. The choice of a

protecting group (like Boc) is critical; it prevents the secondary amine from engaging in

unwanted side reactions during the modification of the side chain, ensuring that cyclization

occurs only at the desired final stage.

Biological Significance and Therapeutic
Applications
The true value of the 2-(2,4-Dimethoxyphenyl)pyrrolidine scaffold lies in its demonstrated

biological activity, particularly as a precursor for potent enzyme inhibitors. Research has

specifically identified derivatives of this compound as highly effective inhibitors of

acetylcholinesterase (AChE).[1][5]

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems. Its

primary function is to hydrolyze the neurotransmitter acetylcholine, terminating the signal at

cholinergic synapses. In neurodegenerative conditions like Alzheimer's disease, there is a

significant decline in acetylcholine levels. By inhibiting AChE, the concentration and duration of

action of acetylcholine in the synapse are increased, which can help alleviate cognitive

symptoms.

A recent study highlighted a novel pyrrolidine-based benzenesulfonamide derivative

incorporating the 2,4-dimethoxyphenyl moiety as a powerful AChE inhibitor.[1][5] This finding is

significant because it validates the 2-(2,4-Dimethoxyphenyl)pyrrolidine core as a promising

starting point for developing new Alzheimer's disease therapeutics.
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Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

The inhibitory potency of this specific derivative was quantified and compared against tacrine, a

standard reference compound used in cholinesterase research.

Compound Target Enzyme
Inhibitory Constant
(Ki)

Reference
Compound

Pyrrolidine-

benzenesulfonamide

with 2,4-

dimethoxyphenyl

substituent

Acetylcholinesterase

(AChE)
22.34 ± 4.53 nM Tacrine

Data sourced from a

2023 study on novel

pyrrolidine-based

inhibitors.[1][5]
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The sub-micromolar Ki value indicates a very high binding affinity of the compound for the

AChE active site, making this molecular scaffold highly attractive for further optimization in drug

development programs.

Experimental Protocol: In Vitro Acetylcholinesterase
Inhibition Assay
To assess the biological activity of 2-(2,4-Dimethoxyphenyl)pyrrolidine or its derivatives, a

robust and validated protocol is necessary. The following describes a standard in vitro assay

based on the Ellman method, a widely accepted colorimetric technique for measuring AChE

activity.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on

acetylcholinesterase activity.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.

Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to

produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured

spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE

activity. An inhibitor will slow this rate.

Materials:

Electric eel acetylcholinesterase (AChE)

Acetylthiocholine iodide (ATCI)

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

Phosphate buffer (pH 8.0)

Test compound (e.g., a derivative of 2-(2,4-Dimethoxyphenyl)pyrrolidine)

96-well microplate

Microplate reader
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Step-by-Step Methodology:

Reagent Preparation:

Prepare a 100 mM phosphate buffer solution (pH 8.0).

Dissolve DTNB in the buffer to a final concentration of 10 mM.

Dissolve ATCI in the buffer to a final concentration of 10 mM.

Dissolve AChE in the buffer to achieve a stock solution that gives a linear response over 5-

10 minutes.

Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO),

followed by a final dilution in the buffer. Ensure the final solvent concentration is consistent

across all wells and does not exceed 1%.

Assay Setup (in a 96-well plate):

Blank Wells: Add 170 µL of buffer, 10 µL of solvent, and 10 µL of DTNB.

Control Wells (100% Activity): Add 160 µL of buffer, 10 µL of solvent, 10 µL of DTNB, and

10 µL of AChE solution.

Test Wells: Add 160 µL of buffer, 10 µL of the diluted test compound, 10 µL of DTNB, and

10 µL of AChE solution.

Incubation:

Mix the contents of the wells gently.

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows

the inhibitor to bind to the enzyme before the substrate is introduced.

Initiation and Measurement:

Initiate the reaction by adding 10 µL of the ATCI solution to all wells (except the blank).
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Immediately place the plate in the microplate reader.

Measure the absorbance at 412 nm every 60 seconds for 10 minutes.

Data Analysis:

Calculate the rate of reaction (V) for each well by determining the slope of the linear

portion of the absorbance vs. time curve (ΔAbs/min).

Calculate the percentage of inhibition for each concentration of the test compound using

the formula: % Inhibition = [1 - (V_test / V_control)] * 100

Plot the % Inhibition against the logarithm of the inhibitor concentration.

Use non-linear regression analysis to fit the data to a dose-response curve and determine

the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This self-validating protocol includes controls for background absorbance (blank) and

uninhibited enzyme activity (control), ensuring that the observed effects are directly attributable

to the test compound.

Conclusion
2-(2,4-Dimethoxyphenyl)pyrrolidine is more than a simple heterocyclic compound; it is a

strategically designed scaffold with significant, demonstrated potential in the field of medicinal

chemistry. Its IUPAC name, 2-(2,4-dimethoxyphenyl)pyrrolidine, identifies a structure that

combines the favorable 3D geometry of the pyrrolidine ring with the electronic properties of a

dimethoxy-substituted aryl group. Research has successfully leveraged this unique

combination to create potent inhibitors of acetylcholinesterase, a key target in the development

of therapies for Alzheimer's disease.[1][5] The sub-micromolar efficacy of its derivatives

validates this scaffold as a high-priority starting point for further structure-activity relationship

(SAR) studies. Future research should focus on stereoselective synthesis to isolate individual

enantiomers and further functionalization of the pyrrolidine ring and benzenesulfonamide

moiety to optimize potency, selectivity, and pharmacokinetic properties. As the demand for

novel neurotherapeutics grows, scaffolds like 2-(2,4-Dimethoxyphenyl)pyrrolidine will be

instrumental in driving the next generation of drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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